![molecular formula C18H23N3O4 B6070147 1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)

1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

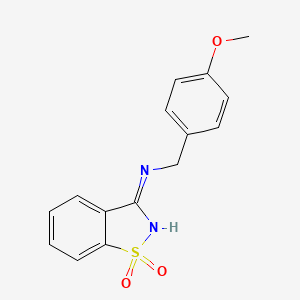

The compound “1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with an isopropyl group at the 1-position and a trimethoxyphenyl group at the 4-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core and the substituents. The trimethoxyphenyl group is a phenyl ring with three methoxy (OCH3) groups attached, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the pyrazolo[3,4-b]pyridine core and the substituents. The pyrazolo[3,4-b]pyridine core is a part of many biologically active molecules .Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of the compound , have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple pathways .

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition or modulation of the enzyme’s activity, leading to various biochemical effects. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes such as Hsp90 and TrxR, the compound can induce stress responses in cells, leading to altered gene expression profiles . Additionally, the disruption of tubulin polymerization affects cell division, potentially leading to cell cycle arrest and apoptosis. These cellular effects make the compound a potential candidate for anti-cancer therapies, as it can selectively target rapidly dividing cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trimethoxyphenyl group is critical for the compound’s binding affinity to the colchicine binding site of the αβ-tubulin heterodimer . This binding inhibits tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest. Additionally, the compound’s interaction with Hsp90 and TrxR results in the inhibition of these enzymes, further contributing to its anti-cancer properties. The modulation of gene expression by this compound is also linked to its ability to interfere with histone demethylation, affecting chromatin structure and gene transcription.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the trimethoxyphenyl group, reducing the compound’s efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by targeting rapidly dividing cells . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity. Threshold effects have been observed, where doses above a certain level result in significant adverse reactions, emphasizing the need for careful dose management in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), a transporter involved in drug efflux . This interaction can influence the compound’s localization and accumulation within cells, affecting its therapeutic efficacy. Additionally, the compound’s distribution in tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoplasmic proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential. For instance, the compound’s ability to inhibit Hsp90 and TrxR is linked to its localization in the cytoplasm, where these enzymes are predominantly found.

Eigenschaften

IUPAC Name |

1-propan-2-yl-4-(2,3,4-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-10(2)21-18-13(9-19-21)12(8-15(22)20-18)11-6-7-14(23-3)17(25-5)16(11)24-4/h6-7,9-10,12H,8H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURAKFCSEDQKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![METHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE](/img/structure/B6070076.png)

![N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B6070082.png)

![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)

![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)

![N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B6070100.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B6070125.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B6070161.png)

![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-imidazolidinone](/img/structure/B6070163.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B6070171.png)